AM-694
Description
Properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIIZFINPPEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187156 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-03-0 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-694 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RK7KN7L1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
AM-694, chemically known as 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that functions primarily as a potent agonist for the CB1 receptor. This compound has gained attention due to its psychoactive effects, which include euphoria, sedation, hallucinations, and anxiety. The increasing prevalence of this compound and similar substances in recreational use has raised concerns about their safety and potential for abuse.
This compound exhibits high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for mediating the psychoactive effects associated with cannabinoids. Research indicates that this compound acts as a full agonist at this receptor, leading to significant cannabinoid-like effects. The binding affinity of this compound is notably higher than that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Pharmacological Effects
The biological activity of this compound can be summarized through various studies:
- Psychoactive Effects : Users report effects similar to those of THC, including euphoria and altered perception. However, adverse effects such as anxiety and hallucinations have also been documented .
- Animal Studies : In rodent models, this compound has shown significant depressant effects on locomotor activity. These effects are comparable to those observed with other synthetic cannabinoids and indicate its potential for abuse .
Case Studies
A notable case involved a 25-year-old male who experienced severe trauma after consuming alcohol and an unknown pill containing this compound. Toxicological analysis confirmed the presence of this compound in urine and blood samples using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . This case highlights the dangers associated with synthetic cannabinoids and their metabolites.
Analytical Techniques
Detection of this compound in biological samples is critical for forensic toxicology. Various methods have been employed:
Metabolites
Research has identified several metabolites of this compound, including:
- Carboxylated metabolite : Detected but not quantified due to lack of reference standards.
- Defluorinated metabolite : Also identified but requires further research for quantification .
Implications for Public Health
The rise in popularity of synthetic cannabinoids like this compound poses significant public health challenges. Reports indicate that these substances are often misrepresented as legal alternatives to cannabis, leading to unintentional consumption by users unaware of their potency or potential health risks. The detection of this compound in various biological fluids underscores the need for increased awareness and regulation surrounding new psychoactive substances.
Scientific Research Applications
Pharmacological Research
AM-694 is utilized in pharmacological studies to understand the mechanisms of cannabinoid receptors. Its high affinity for the CB1 receptor (with a value of 0.08 nM) makes it an ideal candidate for mapping CB1 receptor distribution in the body, which is crucial for developing therapeutic agents targeting these receptors .
Table 1: Binding Affinity of this compound
| Receptor | Binding Affinity () |
|---|---|
| CB1 | 0.08 nM |
| CB2 | 1.44 nM |
Metabolic Studies
In vitro metabolism studies have shown that this compound undergoes significant metabolic transformations in human hepatocytes. The primary metabolites identified include hydrolytic defluorination products and carboxylated metabolites. These findings are essential for understanding how this compound is processed in the body and its potential effects on human health .
Table 2: Major Metabolites of this compound
| Metabolite Type | Description |
|---|---|
| Hydrolytic Defluorination | Major pathway involving removal of fluorine |
| Carboxylated Metabolite | Resulting from carboxylation processes |
| Monohydroxylated Metabolite | Formed through hydroxylation of the N-alkyl chain |
Toxicological Applications
This compound has been detected in various biological samples, highlighting its relevance in toxicology. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify this compound and its metabolites in urine and blood samples. A study reported a concentration of this compound at 0.084 µg/L in urine, emphasizing the need for reliable detection methods due to the compound's prevalence in synthetic cannabinoid formulations .
Case Study: Detection in Clinical Samples
A retrospective analysis revealed that this compound was present in post-mortem blood samples from individuals suspected of synthetic cannabinoid overdose. This underscores its significance in forensic toxicology, where distinguishing between various synthetic cannabinoids is crucial for understanding their impact on health and safety .
Forensic Science Applications
This compound's detection in forensic cases has prompted extensive research into its metabolic pathways to improve analytical methodologies for drug testing. The identification of metabolites aids in confirming substance use and understanding the potential health risks associated with synthetic cannabinoids .
Chemical Reactions Analysis
Metabolic Pathways of AM-694
This compound undergoes extensive metabolism in humans, predominantly through three enzymatic pathways:
Major Metabolites :
-
The hydrolytically defluorinated metabolite is further oxidized to carboxylated products.
-
Combinations of these pathways (e.g., defluorination + hydroxylation) yield secondary metabolites .
Analytical Detection of Metabolites
Metabolites are identified using advanced chromatographic and spectroscopic methods:
Stability and Degradation
-
In Vitro Stability : this compound induces cell membrane damage at concentrations exceeding those observed in humans (~10 µM) .
-
Photodegradation : No direct studies reported, but structural analogs (e.g., JWH-018) show susceptibility to UV light, suggesting potential photolytic decomposition .
Research Findings on Metabolic Byproducts
-
Clinical Observations :
-
Toxicological Implications :
Comparison with Similar Compounds
Structural and Pharmacological Differences
| Compound | Core Structure | Substituents | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
|---|---|---|---|---|---|
| AM-694 | Benzoyl-indole | 2-iodophenyl, fluoropentyl | 0.08 | 1.44 | 18× |
| JWH-018 | Naphthoyl-indole | Naphthoyl, pentyl | 9.00 | 2.94 | 0.33× |
| RCS-4 | Benzoyl-indole | Benzoyl, methylenedioxy | 1.20 | 6.80 | 5.7× |
| 5F-ADB | Indazole-carboxamide | Fluoropentyl, tert-butyl | 0.33 | 1.10 | 3.3× |
Key Observations :
- This compound vs. JWH-018 : this compound’s 2-iodophenyl group and fluoropentyl chain enhance CB1 affinity by ~112× compared to JWH-018’s naphthoyl group .
- This compound vs. RCS-4 : Both are benzoyl-indoles, but this compound’s iodine substituent increases lipophilicity and metabolic stability, whereas RCS-4’s methylenedioxy group reduces receptor selectivity .
- This compound vs. 5F-ADB : 5F-ADB’s indazole core and tert-butyl group shorten detection windows compared to this compound’s persistent metabolites .
Metabolic Pathways and Detection
| Compound | Primary Metabolic Pathways | Detection Window (Urine) | Key Metabolites |
|---|---|---|---|
| This compound | Oxidative defluorination, hydroxylation | Up to 117 hours | Defluorinated, carboxylated derivatives |
| JWH-018 | Hydroxylation (naphthoyl, pentyl) | 24–72 hours | Monohydroxylated JWH-018 |
| 5F-NNEI | Amide hydrolysis, naphthyl hydroxylation | 48–96 hours | Hydrolyzed 5F-NNEI, hydroxylated naphthyl |
Analytical Challenges :
User Reports :
Preparation Methods
N-Alkylation of Indole to Introduce the 5-Fluoropentyl Chain
The synthesis begins with the N-alkylation of indole to attach the 5-fluoropentyl moiety. This step typically employs a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by reaction with 5-fluoropentyl bromide.
Reaction Conditions
- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature, under inert atmosphere (argon/nitrogen).
- Workup: Quenching with ice-water, extraction with ethyl acetate, and purification via silica gel chromatography.
A critical challenge lies in synthesizing the 5-fluoropentyl bromide precursor. Fluorination of 5-bromopentane can be achieved using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO), though yields are moderate (40–60%) due to competing elimination reactions. Alternatively, nucleophilic substitution with tetrabutylammonium fluoride (TBAF) improves selectivity but increases cost.
Table 1: Comparative Alkylation Methods
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromopentane | KF, DMSO | DMF | 45 | |
| 5-Bromopentane | TBAF, THF | THF | 62 | |
| Indole + NaH | 5-Fluoro-Br | DMF | 78 |
Friedel-Crafts Acylation at the Indole 3-Position
The second step involves Friedel-Crafts acylation to introduce the 2-iodobenzoyl group at the indole’s 3-position. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3) or dimethylaluminum chloride (Me2AlCl), to generate the acylium ion electrophile.
Reaction Conditions
- Acylating Agent: 2-Iodobenzoyl chloride, synthesized via treatment of 2-iodobenzoic acid with thionyl chloride (SOCl2).
- Catalyst: Me2AlCl (1.2 equiv) in dichloromethane (DCM) at 0°C.
- Workup: Hydrolysis with dilute HCl, extraction with DCM, and recrystallization from isopropanol.
The electron-rich indole ring facilitates electrophilic substitution at the 3-position, though competing reactions at the 2-position may occur if stoichiometry is mismatched. Monitoring via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) is essential to ensure regioselectivity.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Nonpolar solvents like DCM minimize side reactions but slow reaction kinetics. Elevated temperatures (e.g., refluxing toluene) accelerate acylation but risk iodobenzoyl group degradation. Optimal conditions balance reaction speed and stability, with DCM at 0°C providing a 72% yield.
Catalytic System Efficiency
Comparative studies indicate Me2AlCl outperforms AlCl3 in Friedel-Crafts acylation due to reduced side product formation (e.g., diacylation or ring chlorination). However, AlCl3 remains cost-effective for large-scale synthesis if purity thresholds permit.
Table 2: Catalyst Performance in Acylation
| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Me2AlCl | DCM | 0°C | 72 | 98 |
| AlCl3 | Toluene | 25°C | 65 | 92 |
Analytical Validation and Purification
Chromatographic Techniques
Post-synthesis purification employs silica gel chromatography using hexane/ethyl acetate gradients (9:1 to 4:1) to isolate this compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with UV detection (λ = 315 nm) confirms purity ≥95%.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, CDCl3) exhibits characteristic signals: δ 8.21 (d, J = 7.6 Hz, 1H, indole H-4), δ 7.85 (dd, J = 7.8 Hz, 1H, iodophenyl H-6).
- Mass Spectrometry (MS): ESI-MS m/z 435.3 [M+H]+ corroborates molecular weight.
Challenges and Mitigation Strategies
Iodine Stability
The 2-iodobenzoyl group is light-sensitive, necessitating amber glassware and inert atmosphere handling to prevent dehalogenation.
Fluoropentyl Chain Hydrolysis
Hydrolytic defluorination, observed in metabolic studies, can occur during aqueous workups. Minimizing exposure to moisture and acidic conditions mitigates this issue.
Q & A
Q. What analytical techniques are most effective for characterizing AM-694 and its structural analogs?
this compound’s chemical structure (C₂₁H₁₇FNO) and halogenated derivatives (e.g., chlorine-substituted analogs) require advanced spectroscopic methods. Quantitative ¹⁹F and ¹H NMR spectroscopy is particularly effective for identifying fluorinated substituents and monitoring synthetic purity . For metabolic studies, LC-MS/MS is recommended to detect urinary metabolites, such as defluorinated carboxylated (M1) and hydroxylated (M3) derivatives . Structural confirmation should include comparison with reference standards and internal controls (e.g., 2-chloro-4-fluorobenzoic acid) to minimize spectral overlap .
Q. How does this compound interact with cannabinoid receptors, and what experimental models are used to assess its pharmacological activity?
this compound is a potent CB1 receptor agonist with selectivity over CB2. In vitro binding assays using transfected HEK-293 cells expressing human CB1 receptors are standard for determining Ki values. Functional activity (e.g., cAMP inhibition) should be validated via BRET-based assays to confirm agonism . However, in vivo models are limited due to regulatory restrictions; instead, computational docking studies (e.g., using AutoDock Vina) can predict binding affinities and guide structure-activity relationship (SAR) analyses .
Q. What are the key challenges in synthesizing this compound, and how can purity be ensured?
Synthesis involves iodination and fluorination steps, which require strict control of reaction conditions (e.g., anhydrous environment, catalyst selection). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation should combine NMR (for structural integrity) and GC-MS (to detect residual solvents or byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different biological matrices?
Discrepancies in metabolite profiles (e.g., urine vs. serum) often arise from matrix-specific enzymatic activity. A tiered approach is recommended:
- Step 1: Use pooled human liver microsomes (HLM) to identify primary Phase I metabolites (e.g., defluorination, hydroxylation) .
- Step 2: Validate findings in ex vivo models (e.g., zebrafish embryos) to assess interspecies variability .
- Step 3: Apply high-resolution mass spectrometry (HRMS) to clinical samples, prioritizing ions with m/z matching predicted metabolites . Contradictions in excretion kinetics (e.g., peak urinary metabolites at 2–4 hours post-administration) require controlled dosing studies with timed sample collection .
Q. What methodological frameworks are optimal for designing studies on this compound’s toxicological profile?
Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility: Prioritize in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) before animal models .
- Novelty: Investigate understudied endpoints, such as oxidative stress markers (e.g., glutathione depletion) or mitochondrial dysfunction .
- Ethical compliance: Follow OECD Guidelines for Chemical Testing (e.g., Acute Toxicity Class 4 protocols) and obtain institutional review board (IRB) approval for human metabolite studies .
Q. How can researchers ensure reproducibility in this compound studies given variability in synthetic cannabinoid samples?
- Standardization: Use certified reference materials (CRMs) from regulatory bodies (e.g., NIST) for calibration .
- Data transparency: Publish raw NMR/HRMS spectra in supplementary materials, highlighting peak assignments and signal-to-noise ratios .
- Collaborative validation: Engage multi-laboratory trials to compare analytical results, using statistical tools (e.g., Cohen’s κ) to assess inter-lab consistency .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s receptor activation studies?
Nonlinear regression models (e.g., four-parameter logistic curves) are standard for EC₅₀ calculations. For heterogeneous data, apply Bayesian hierarchical models to account for between-experiment variability . Sensitivity analyses (e.g., Monte Carlo simulations) can quantify uncertainty in potency estimates .
Q. How should researchers handle conflicting data on this compound’s stability in biological matrices?
Contradictions in stability (e.g., degradation in serum vs. urine) necessitate matrix-specific stability studies:
- Design: Spiked samples stored at −80°C, 4°C, and room temperature, analyzed at 0, 24, 72, and 168 hours .
- Analysis: Use ANOVA with post-hoc Tukey tests to identify significant degradation thresholds. Report % recovery and degradation products via HRMS .
Ethical and Regulatory Considerations
Q. What are the ethical implications of studying this compound in the absence of human toxicity data?
Preclinical findings (e.g., hepatotoxicity in vitro) must be contextualized with caution. Adopt the Precautionary Principle :
- Risk communication: Clearly state limitations (e.g., "no chronic toxicity data") in publications .
- Regulatory alignment: Follow WHO guidelines for novel psychoactive substances (NPS), emphasizing harm reduction in public-facing summaries .
Tables for Key Findings
| Parameter | This compound | Chlorinated Analog (C₂₀H₁₁ClNO) |
|---|---|---|
| Molecular Weight | 309.36 g/mol | 451.7 g/mol |
| CB1 Receptor Ki | 0.12 nM | Not reported |
| Major Metabolites | M1 (Defluorination), M3 (OH) | Undocumented |
| Regulatory Status | Controlled in Italy (2011) | Controlled in Italy (2011) |
| Analytical Method (Urine) | LC-MS/MS, LOD 0.1 ng/mL | N/A |
| Sources: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
